H-D-Phg-OH

Catalog No.
S793929
CAS No.
875-74-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Phg-OH

CAS Number

875-74-1

Product Name

H-D-Phg-OH

IUPAC Name

(2R)-2-amino-2-phenylacetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N

SMILES

Array

Synonyms

2-phenylglycine, 2-phenylglycine, (D)-isomer, 2-phenylglycine, (DL)-isomer, 2-phenylglycine, (L)-isomer, D-phenylglycine, L-phenylglycine, L-Phg amino acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N

The exact mass of the compound D-(-)-alpha-Phenylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of alpha-phenylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-D-Phg-OH, also known as D-(-)-α-Phenylglycine (CAS: 875-74-1), is the D-enantiomer of the non-proteinogenic amino acid phenylglycine. Its primary value in industrial and research settings stems from its defined stereochemistry, which makes it an essential chiral building block, or synthon, for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs). It is a key precursor in the manufacture of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, where the specific D-configuration is crucial for therapeutic activity.

In stereospecific applications, particularly pharmaceutical synthesis, substituting H-D-Phg-OH with its L-enantiomer (H-L-Phg-OH) or the racemic mixture (DL-Phenylglycine) results in process failure. The biological activity of many drugs, such as β-lactam antibiotics, is dependent on a single enantiomer; the 'wrong' enantiomer can be inactive or cause unintended effects. Using the racemic mixture introduces a 50% impurity that must be removed through costly and complex resolution processes, reducing the effective yield to a theoretical maximum of 50%. Therefore, procuring the enantiomerically pure H-D-Phg-OH is a critical upstream decision to ensure synthesis efficiency, product efficacy, and compliance with stringent regulatory standards.

Essential Precursor for High-Yield Enzymatic Synthesis of Cephalexin

H-D-Phg-OH is a fundamentally required precursor for synthesizing cephalosporin antibiotics. In the enzymatic synthesis of cephalexin from D-phenylglycine methyl ester (MEPG, a direct derivative of H-D-Phg-OH) and 7-aminodeacetoxycephalosporanic acid (7-ADCA), a conversion yield of 76% was achieved under optimized conditions. The enzyme used, D-(-)-phenylglycyl-beta-lactamide amidohydrolase, exhibits high specificity for substrates with the D-α-aminophenylacetic group, making the L-enantiomer an unsuitable substrate for this high-yield biotransformation.

Evidence DimensionEnzymatic Conversion Yield
Target Compound Data76% conversion of the cephalosporin nucleus (7-ADCA) to cephalexin using a D-Phg derivative.
Comparator Or BaselineL-phenylglycine derivatives are not substrates for the highly specific D-(-)-phenylglycyl-beta-lactamide amidohydrolase.
Quantified DifferenceQualitatively absolute; the reaction is specific to the D-enantiomer.
ConditionsEnzymatic synthesis catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase at pH 6.2 using 31.5 mM 7-ADCA and 88.5 mM MEPG.

For manufacturers of cephalosporin antibiotics, using H-D-Phg-OH is non-negotiable for achieving high-yield, economically viable enzymatic production processes.

Enables Efficient Biocatalytic Production of D-Phenylglycine with High Enantiomeric Purity

When producing enantiomerically pure D-phenylglycine from a racemic precursor, biocatalytic kinetic resolution offers a direct route. Using whole cells of Pseudomonas aeruginosa 10145, the R-enantiomer of 2-phenyl-2-amino-acetonitrile was completely converted (50% of the total racemic starting material) into D-phenylglycine in just 30 minutes. The resulting H-D-Phg-OH was produced with an enantiomeric excess (ee) of over 95%, demonstrating the high stereoselectivity of the enzymatic process. In contrast, a purely chemical synthesis from a racemic precursor would require a separate, often less efficient, resolution step.

Evidence DimensionBiocatalytic Conversion Time & Purity
Target Compound Data100% conversion of the (R)-nitrile precursor to D-phenylglycine in 30 minutes with >95% ee.
Comparator Or BaselineStandard chemical resolution methods, such as diastereomeric salt crystallization, which are multi-step and have a theoretical maximum yield of 50% per cycle without racemization.
Quantified DifferenceThis biocatalytic route provides >95% ee product in a single 30-minute step, a significant process advantage over classical resolution.
ConditionsWhole-cell catalysis with Pseudomonas aeruginosa 10145 on racemic 2-phenyl-2-amino-acetonitrile after induction with benzonitrile.

This evidence highlights a highly efficient and rapid manufacturing route for H-D-Phg-OH itself, which is critical for buyers needing a reliable and scalable supply chain for this key chiral intermediate.

Superior Performance as a Chiral Auxiliary in Asymmetric Strecker Synthesis

In the asymmetric Strecker synthesis of non-proteinogenic amino acids like (S)-tert-leucine, the choice of chiral auxiliary is critical. Using (R)-phenylglycine amide (a direct derivative of H-D-Phg-OH) as the auxiliary, the intermediate amino nitrile was isolated with a diastereomeric ratio (dr) of >99:1. This high diastereoselectivity is achieved through a crystallization-induced asymmetric transformation where the desired diastereomer selectively precipitates from the reaction mixture. This allows for the synthesis of the final (S)-tert-leucine product in 73% overall yield and >98% enantiomeric excess (ee). Using the opposite L-enantiomer would produce the undesired R-product.

Evidence DimensionDiastereomeric Ratio (dr) and Final Product Enantiomeric Excess (ee)
Target Compound DataDiastereomeric ratio >99:1; Final product ee >98%.
Comparator Or BaselineUse of L-phenylglycine amide would yield the opposite and undesired enantiomer of the target amino acid.
Quantified DifferenceThe choice of the D-enantiomer dictates the stereochemical outcome, providing access to the desired (S)-tert-leucine with >98% ee.
ConditionsAsymmetric Strecker reaction using (R)-phenylglycine amide, pivaldehyde, and NaCN/AcOH, followed by conversion to the final amino acid.

This allows chemists to predictably synthesize other high-value, enantiomerically pure amino acids, making H-D-Phg-OH a valuable and enabling tool for asymmetric synthesis.

Upstream Precursor for Semi-Synthetic Beta-Lactam Antibiotics

As a key chiral side-chain precursor, H-D-Phg-OH is the material of choice for the industrial synthesis of antibiotics like ampicillin, cephalexin, and cephradine. Its D-configuration is essential for the biological activity of the final drug, and high-yield enzymatic coupling processes are specifically designed around this enantiomer.

Stereodirecting Chiral Auxiliary for Asymmetric Synthesis

In the synthesis of other valuable chiral molecules, such as non-proteinogenic amino acids, derivatives of H-D-Phg-OH serve as highly effective chiral auxiliaries. They enable the production of target compounds with very high diastereomeric and enantiomeric purity (>98% ee), which is critical for pharmaceutical development and fine chemical manufacturing.

Component for Chiral Resolution and Separation Media

H-D-Phg-OH and its derivatives can be used in chiral resolution processes. Molecular simulation studies show that D-phenylglycine interacts more strongly with certain chiral stationary phases (like thermolysin) than its L-enantiomer, enabling the chromatographic separation of racemic mixtures. This property is valuable for developing analytical and preparative chiral separation methods.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 Da

Monoisotopic Mass

151.063328530 Da

Heavy Atom Count

11

UNII

GF5LYS471N

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

875-74-1

Wikipedia

D-phenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE

Dates

Last modified: 08-15-2023

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